N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-

Peptide synthesis Protecting group strategy Convergent synthesis

This fully benzyl-protected tripeptide (CAS 1356930-78-3) employs exclusively hydrogenolytically labile Cbz/benzyl ester/benzyl thioether groups across all five functional positions. Unlike Fmoc/tBu mixed-strategy analogs, it enables one-step global deprotection via catalytic hydrogenation (H₂/Pd-C) or dissolving metal reduction, eliminating sequential TFA cleavage cascades. Essential for convergent peptide synthesis with acid-sensitive motifs (Asp-Pro bonds, glycosylated residues, oxidation-prone Trp) where TFA exposure must be avoided. Also serves as a process impurity reference standard for γ-glutamyl-cysteinyl-lysine APIs and a model substrate for hydrogenation protocol development.

Molecular Formula C51H56N4O10S
Molecular Weight 917.087
CAS No. 1356930-78-3
Cat. No. B588878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-
CAS1356930-78-3
Molecular FormulaC51H56N4O10S
Molecular Weight917.087
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)C(CSCC3=CC=CC=C3)NC(=O)CCC(C(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5
InChIInChI=1S/C51H56N4O10S/c56-46(30-29-44(49(59)63-33-39-20-8-2-9-21-39)55-51(61)65-35-41-24-12-4-13-25-41)53-45(37-66-36-42-26-14-5-15-27-42)47(57)54-43(48(58)62-32-38-18-6-1-7-19-38)28-16-17-31-52-50(60)64-34-40-22-10-3-11-23-40/h1-15,18-27,43-45H,16-17,28-37H2,(H,52,60)(H,53,56)(H,54,57)(H,55,61)/t43-,44-,45-/m0/s1
InChIKeyWKITTXXOKHCFMV-OFEBPFRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-γ-glutamyl-L-cysteinyl-L-lysine (CAS 1356930-78-3) Product Profile and Comparator Identification


N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-γ-glutamyl-L-cysteinyl-L-lysine (CAS 1356930-78-3) is a fully benzyl-protected tripeptide with the molecular formula C51H56N4O10S and a molecular weight of 917.08 g/mol . The compound comprises L-glutamic acid, L-cysteine, and L-lysine residues in which the α-amino group of the glutamyl residue, the ε-amino group of the lysyl residue, and all carboxyl functionalities (including the C-terminal carboxyl and the γ-carboxyl of glutamic acid) are protected with benzyloxycarbonyl (Cbz or Z) or benzyl ester groups, while the cysteine sulfhydryl is protected as an S-benzyl thioether . The closest relevant comparators for scientific and procurement decision-making are: (1) Fmoc-protected analogs such as Fmoc-Glu(OtBu)-Cys(Trt)-Lys(Boc)-OH, which utilize orthogonal acid-labile/trityl protection strategies; (2) partially protected glutathione derivatives with mixed protecting groups; and (3) monomeric building blocks such as Z-Cys(Bzl)-OH (CAS 3257-18-9) that require stepwise assembly rather than convergent fragment coupling.

Why Generic Substitution Fails for CAS 1356930-78-3: Orthogonal Protection Constraints in Convergent Peptide Synthesis


Generic substitution of CAS 1356930-78-3 with in-class alternatives is precluded by the compound's unique orthogonal protection architecture, which employs exclusively hydrogenolytically labile benzyl-based protecting groups across five distinct functional positions . Unlike Fmoc/tBu or Boc/Bzl mixed-strategy building blocks, this fully benzylated tripeptide enables a one-step global deprotection via catalytic hydrogenation (e.g., H2/Pd-C) or dissolving metal reduction (e.g., Na/NH3) without exposure to strongly acidic conditions (TFA) that may compromise acid-sensitive structural motifs elsewhere in the target molecule [1]. A researcher seeking to replace this compound with, for instance, an Fmoc-protected analog would introduce orthogonal protection scheme incompatibility: the Fmoc group requires basic piperidine removal, the tBu/Boc groups require TFA cleavage, and the trityl group is TFA-labile—creating a mandatory three-step deprotection cascade that cannot be consolidated into a single hydrogenolysis step . Furthermore, substituting with monomeric building blocks such as Z-Cys(Bzl)-OH (CAS 3257-18-9) forfeits the pre-assembled tripeptide backbone, requiring at least two additional coupling steps, each introducing racemization risk at the cysteine α-carbon and reducing overall synthetic convergence. The procurement value of CAS 1356930-78-3 therefore resides not in isolated potency metrics but in its capacity to eliminate deprotection orthogonality conflicts and minimize step count in synthetic routes requiring fully protected fragment condensation.

Quantitative Procurement Evidence for CAS 1356930-78-3: Differentiating Data Against Relevant Comparators


Functional Group Protection Density: Five Benzyl Moieties Enable Single-Step Global Deprotection vs. Multi-Step Orthogonal Cascade

CAS 1356930-78-3 contains five benzyl-based protecting groups distributed across its molecular architecture: two benzyloxycarbonyl (Cbz/Z) groups on the α-amino of glutamic acid and the ε-amino of lysine, and three benzyl esters on the α-carboxyl of glutamic acid, the γ-carboxyl of glutamic acid, and the C-terminal carboxyl of lysine, plus one S-benzyl thioether on the cysteine residue . This protection density of five hydrogenolytically labile groups per molecule enables a single global deprotection step via catalytic hydrogenation, yielding the fully deprotected tripeptide H-Glu-Cys-Lys-OH in one operation. In contrast, a representative Fmoc-based comparator—Fmoc-Glu(OtBu)-Cys(Trt)-Lys(Boc)-OH—contains protecting groups requiring three distinct cleavage conditions: piperidine (Fmoc removal), TFA (tBu, Boc, and Trt removal), with the Trt group being particularly acid-labile and prone to premature cleavage during TFA exposure [1]. The procurement implication is that researchers executing hydrogenolytic global deprotection strategies cannot substitute the Fmoc comparator without redesigning their entire deprotection workflow.

Peptide synthesis Protecting group strategy Convergent synthesis Hydrogenolysis

Cysteine Racemization Risk Mitigation: Pre-Assembled Tripeptide vs. Stepwise Monomer Coupling

Cysteine residues are uniquely susceptible to base-catalyzed racemization during peptide coupling due to the enhanced α-proton acidity conferred by the β-thioether substituent. Studies on N-benzyloxycarbonyl-S-benzyl-L-cysteine active esters report measurable racemization rate constants that vary with activation method and coupling conditions [1]. In stepwise solid-phase peptide synthesis (SPPS), each coupling event at a cysteine residue introduces cumulative racemization risk. By providing the γ-Glu-Cys-Lys sequence as a pre-assembled tripeptide fragment, CAS 1356930-78-3 eliminates two cysteine-centered coupling steps that would otherwise be required if using monomeric building blocks such as Z-Cys(Bzl)-OH (CAS 3257-18-9, MW 211.28) [2]. Procurement of the monomeric alternative necessitates additional in-house coupling optimization to control epimerization, whereas the tripeptide fragment transfers the racemization control burden to the manufacturer's validated synthesis and QC processes. While no published head-to-head racemization comparison exists between the tripeptide fragment and stepwise assembly, established peptide synthesis protocols document that fragment condensation strategies using pre-assembled protected segments reliably reduce epimerization at C-terminal cysteine residues compared to stepwise elongation [3].

Cysteine racemization Peptide coupling Stereochemical integrity SPPS

Molecular Weight Differential and Chromatographic Behavior: Distinguishing Fully Protected Fragment from Partially Protected Analogs

CAS 1356930-78-3 possesses a molecular weight of 917.08 g/mol (exact mass 916.371704) and a calculated LogP of 9.85 . This high LogP value reflects the compound's extensive benzyl protection, conferring pronounced reversed-phase HPLC retention that distinguishes it from less heavily protected analogs. For comparative procurement context, Z-Cys(Bzl)-OH (CAS 3257-18-9) has a molecular weight of 211.28 g/mol and LogP of 2.10 [1], representing an approximately 4.3-fold molecular weight difference. In LC-MS monitoring of reaction progress, this substantial mass differential enables unambiguous detection of the intact tripeptide fragment versus monomeric byproducts or incompletely deprotected intermediates. The compound's high hydrophobicity (LogP 9.85) predicts strong retention on C18 stationary phases requiring elevated organic modifier concentrations for elution, a chromatographic signature that must be factored into analytical method development. Vendors supplying this compound typically specify minimum purity of 95% as assessed by HPLC , though specific chromatographic conditions are vendor-dependent.

HPLC analysis LC-MS Molecular weight Chromatographic retention

Optimal Procurement and Application Scenarios for CAS 1356930-78-3 Based on Quantitative Differentiation Evidence


Convergent Fragment Condensation in Hydrogenolytic Deprotection Workflows

CAS 1356930-78-3 is optimally procured for convergent peptide synthesis strategies that employ a hydrogenolytic global deprotection step (e.g., H2/Pd-C in methanol, Na/NH3 reduction, or transfer hydrogenation) as the final transformation to liberate the fully deprotected target peptide . In such workflows, the compound's five benzyl-based protecting groups are simultaneously cleaved under a single set of reductive conditions, eliminating the need for sequential orthogonal deprotection cascades . This scenario is particularly relevant for the synthesis of peptides containing acid-sensitive motifs (e.g., Asp-Pro bonds susceptible to TFA-catalyzed cleavage, glycosylated residues, or oxidation-prone tryptophan residues) where exposure to strongly acidic TFA cleavage conditions must be avoided or minimized. Procurement of CAS 1356930-78-3 in this context is non-substitutable with Fmoc/tBu-protected analogs, which mandate TFA exposure.

Pharmaceutical Impurity Reference Standard for Glutathione-Related Tripeptide APIs

Commercial vendors list CAS 1356930-78-3 under categories including 'Pharmaceutical/API Drug Impurities/Metabolites' and 'Research Tools' . As a fully protected derivative of the γ-glutamyl-cysteinyl-lysine tripeptide sequence, this compound serves as a well-characterized impurity reference standard for quality control of synthetic glutathione analogs or related tripeptide active pharmaceutical ingredients (APIs) that incorporate γ-glutamyl-cysteine motifs. The high molecular weight (917.08 g/mol) and pronounced chromatographic retention (LogP 9.85) enable unambiguous LC-MS identification and quantification as a potential process-related impurity originating from incomplete deprotection of benzyl-protected synthetic intermediates . Procurement in this application requires documentation including Certificate of Analysis with HPLC purity data.

Synthesis of S-Benzyl-Protected Cysteine-Containing Peptide Libraries for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs investigating cysteine-containing bioactive peptides, the S-benzyl group serves as a stable, non-labile thiol protecting group that persists through multiple synthetic transformations, unlike the highly acid-labile trityl (Trt) group which undergoes premature cleavage during TFA-mediated resin cleavage . CAS 1356930-78-3 provides a pre-assembled S-benzyl-protected tripeptide fragment that can be incorporated into larger peptide libraries without concern for undesired thiol deprotection, oxidation to disulfides, or alkylation side reactions. The comparative advantage over Fmoc-Cys(Trt)-OH based strategies is that the S-benzyl group remains intact throughout the entire synthesis and is only removed at the final stage via hydrogenolysis or strong acid treatment (e.g., HF or TFMSA), enabling precise temporal control over thiol liberation . Procurement is indicated for SAR campaigns where controlled, late-stage thiol deprotection is a critical design parameter.

Substrate for Deprotection Methodology Development and Catalytic Hydrogenation Optimization

The dense array of benzyl-based protecting groups in CAS 1356930-78-3 (five distinct benzyl moieties per molecule) renders it a useful model substrate for developing and optimizing catalytic hydrogenation protocols for peptide deprotection . Researchers can quantitatively monitor the kinetics of benzyl group removal via LC-MS tracking of intermediates with incremental mass decreases of 90–91 Da (C7H7) per benzyl group cleaved. The compound's high LogP (9.85) facilitates chromatographic resolution of partially deprotected species . This application scenario is procurement-relevant for process chemistry groups developing scalable, reproducible hydrogenation conditions for benzyl-protected peptide intermediates, where CAS 1356930-78-3 serves as a complex, multi-functionalized test substrate for catalyst screening (e.g., Pd/C, Pd(OH)2/C, PtO2) and reaction parameter optimization (H2 pressure, solvent selection, catalyst loading).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.